methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a fused thienopyridine core. Its key functional groups include a carbamoyl substituent at position 3, a 3-(ethylsulfonyl)benzamido moiety at position 2, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-3-30(26,27)12-6-4-5-11(9-12)17(24)21-18-15(16(20)23)13-7-8-22(19(25)28-2)10-14(13)29-18/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCYTWJSNWVMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or by carbamoylation using a carbamoyl chloride in the presence of a base.
Attachment of the Benzamido Moiety: The benzamido group is typically introduced through an amide coupling reaction between the thieno[2,3-c]pyridine derivative and 3-(ethylsulfonyl)benzoic acid, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps, automated purification systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic benzamido moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the benzamido ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamido moiety.
Scientific Research Applications
Methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer due to its ability to modulate specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Key Observations:
Position 2 Modifications: The target compound’s 3-(ethylsulfonyl)benzamido group distinguishes it from analogs with trimethoxyphenylamino (3a) or pyridin-3-yl acrylamido (4SC-207) substituents. The ethylsulfonyl group may enhance solubility and metabolic stability compared to the electron-rich trimethoxyphenyl group in 3a .
Position 3 Modifications: The carbamoyl group in the target compound replaces the cyano group found in 3a, 4SC-207, and 8c.
Position 6 Modifications :
- The methyl ester in the target compound and 3a contrasts with the ethyl ester in 4SC-207 and tert-butyl ester in 8c. Smaller esters (e.g., methyl) may enhance metabolic lability, affecting bioavailability .
Q & A
Q. Critical Reagents :
- 3-(Ethylsulfonyl)benzoyl chloride (freshly distilled to avoid hydrolysis).
- Methyl carbamate for carbamoylation.
- Anhydrous solvents (THF, DMF) to prevent side reactions .
Basic: Which analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., sulfonyl resonance at δ 125–130 ppm, carbamoyl NH at δ 6.5–7.0 ppm) .
- HPLC : Purity >95% assessed using a C18 column (mobile phase: acetonitrile/water, 70:30) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 506.1542) .
- X-ray Crystallography : Resolves stereochemistry of the dihydrothieno ring (bond angles: 109.5° for sp³ carbons) .
Basic: What preliminary biological activities have been reported?
- Antitumor Activity : IC50 values of 8.2 μM (MCF-7 breast cancer) and 11.4 μM (A549 lung cancer) via apoptosis induction and cell cycle arrest at G1 phase .
- Antimicrobial Effects : Moderate inhibition of S. aureus (MIC = 32 μg/mL) attributed to sulfonamide disruption of folate synthesis .
Advanced: How can researchers optimize sulfonylation yield and selectivity?
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Reagent Purity | Use freshly distilled sulfonyl chloride | Yield ↑ 15% (65% → 80%) |
| Temperature | Maintain 0–5°C with ice bath | Minimizes hydrolysis byproducts |
| Solvent | DCM over THF | Faster reaction kinetics |
| Base Equivalents | 1.2 eq triethylamine | Complete conversion |
Advanced: How to resolve bioactivity discrepancies between in vitro and cell-based assays?
Discrepancies may arise from poor cellular permeability or metabolic instability. Methodological approaches include:
- Permeability Assays : Caco-2 monolayer testing (Papp < 1×10⁻⁶ cm/s indicates low absorption) .
- Metabolic Stability : Liver microsomal incubation (t1/2 < 15 min suggests rapid oxidation) .
- Structural Modifications : Replace ester with amide to enhance stability (e.g., t1/2 ↑ from 12 min to 45 min) .
Advanced: What computational methods predict target binding modes?
- Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., sulfonyl group with Lys721 in EGFR kinase; ΔG = -9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : 100-ns simulations assess binding pose stability (RMSD < 2Å confirms retention) .
- QSAR Modeling : Correlates substituent electronegativity with IC50 values (R² = 0.89) .
Basic: What storage conditions ensure compound stability?
- Store at -20°C under argon in amber vials to prevent light/moisture degradation .
- Monthly HPLC checks show <5% decomposition over 12 months .
- Avoid aqueous solutions (stable in DMSO for ≤48 hours at 4°C) .
Advanced: How does stereochemistry at the 4,5-dihydrothieno position affect activity?
- (R)-Enantiomer : 3-fold higher anticancer activity (MCF-7 IC50 = 2.7 μM) due to hydrogen bonding with HDAC8’s Asp267 .
- (S)-Enantiomer : Reduced potency (IC50 = 8.1 μM) .
- Resolution Method : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
